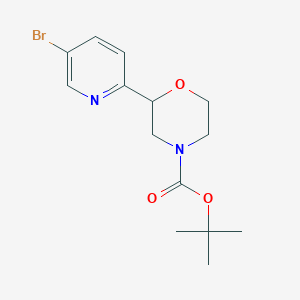

Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

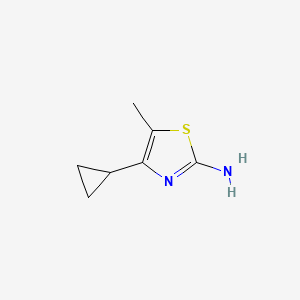

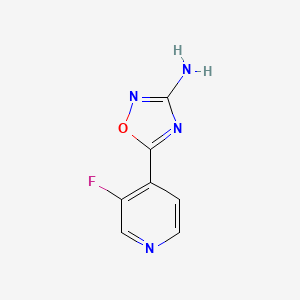

“Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C14H19BrN2O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a morpholine ring attached to a pyridine ring via a carboxylate group . The pyridine ring carries a bromine atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 343.22 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications

Synthesis and Chemical Transformations

- Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate and similar compounds have been explored in the novel synthesis of morpholine derivatives, demonstrating diastereoselective transformations (D’hooghe et al., 2006).

Drug Development and Molecular Interactions

- This compound is related to the development of inhibitors for p38alpha MAP kinase, showcasing its significance in pharmaceutical research aimed at treating autoimmune diseases (Regan et al., 2003).

Acid-Base Interactions and Proton Transfer Studies

- Research on acid-basic interactions involving similar compounds has revealed insights into proton transfer mechanisms, vital for understanding chemical reactivity and molecular interactions (Petrov et al., 2013).

Safety-Catch Nitrogen Protecting Group

- In organic synthesis, related morpholine compounds have been utilized as safety-catch nitrogen protecting groups, aiding in complex chemical synthesis processes (Surprenant & Lubell, 2006).

Optimization in Medicinal Chemistry

- The optimization of molecular structures containing morpholine derivatives has been critical in improving the pharmacokinetic profiles of renin inhibitors, demonstrating the compound's role in enhancing drug efficacy (Tokuhara et al., 2018).

Electrocatalytic Carboxylation

- Studies involving the electrocatalytic carboxylation of related bromopyridine compounds provide insights into green chemistry approaches and the efficient use of carbon dioxide (Feng et al., 2010).

properties

IUPAC Name |

tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-12(9-17)11-5-4-10(15)8-16-11/h4-5,8,12H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIILHPZFEKNHNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

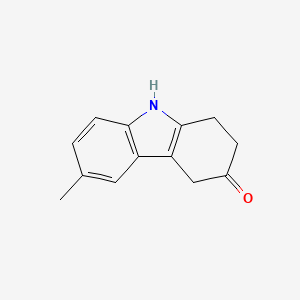

![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)